Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a key functional group in many biological and industrial applications. This compound is notable for its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazole ring. The methoxyphenyl and methylphenyl groups are then introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl and methylphenyl groups can be oxidized to form corresponding phenols and ketones.
Reduction: The oxazole ring can be reduced to form an amino alcohol.
Scientific Research Applications
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used as a corrosion inhibitor in industrial processes, protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This compound can also form stable complexes with metal ions, which is the basis for its use as a corrosion inhibitor .
Comparison with Similar Compounds
Similar compounds to DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE include:
DIETHYL {2-(2-FURYL)-5-[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE: This compound has a furyl group instead of a methoxyphenyl group, which affects its reactivity and applications.
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: The presence of a chlorophenyl group introduces different electronic properties, making it useful in different chemical reactions.
DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C23H29N2O5P |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H29N2O5P/c1-5-28-31(26,29-6-2)23-22(24-16-19-9-7-17(3)8-10-19)30-21(25-23)15-18-11-13-20(27-4)14-12-18/h7-14,24H,5-6,15-16H2,1-4H3 |
InChI Key |
DACQFSZMOHCYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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